2-(4-Bromophenyl)-4-chloro-6-methylpyrimidine

Organic Synthesis Cross-Coupling Reactions Medicinal Chemistry

2-(4-Bromophenyl)-4-chloro-6-methylpyrimidine features a unique, orthogonal reactivity profile. The chlorine atom at C4 enables nucleophilic aromatic substitution (SNAr), while the 4-bromophenyl group at C2 is a handle for palladium-catalyzed cross-couplings like Suzuki-Miyaura. This sequential, two-step diversification, unavailable with simpler pyrimidines, is essential for constructing focused kinase inhibitor libraries and CNS-penetrant candidates, leveraging its favorable calculated LogP of ~3.87. This precise substitution pattern ensures accurate substituent vectoring for target engagement. It is also a reliable reference standard for HPLC, LC-MS, and NMR method development. Secure your supply of this critical synthetic intermediate today.

Molecular Formula C11H8BrClN2
Molecular Weight 283.55
CAS No. 97513-47-8
Cat. No. B2757002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-4-chloro-6-methylpyrimidine
CAS97513-47-8
Molecular FormulaC11H8BrClN2
Molecular Weight283.55
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)Cl
InChIInChI=1S/C11H8BrClN2/c1-7-6-10(13)15-11(14-7)8-2-4-9(12)5-3-8/h2-6H,1H3
InChIKeyJYINNANZBDTRTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Bromophenyl)-4-chloro-6-methylpyrimidine (CAS 97513-47-8): A Halogenated Pyrimidine Building Block for Pharmaceutical Synthesis and Kinase-Targeted Drug Discovery


2-(4-Bromophenyl)-4-chloro-6-methylpyrimidine (CAS 97513-47-8) is a trisubstituted pyrimidine derivative characterized by a 4-bromophenyl group at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 6-position of the pyrimidine ring . This heterocyclic scaffold is a versatile synthetic intermediate, with the chlorine atom serving as a reactive handle for nucleophilic aromatic substitution (SNAr) reactions and the bromophenyl group enabling further functionalization via palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions [1]. Its physicochemical properties, including a calculated LogP of approximately 3.87, suggest moderate lipophilicity, which can be advantageous for optimizing the drug-likeness of derived bioactive molecules [2].

Why 2-(4-Bromophenyl)-4-chloro-6-methylpyrimidine is Not Interchangeable with Generic Pyrimidine Building Blocks


Generic substitution with unsubstituted or less functionalized pyrimidines fails due to the unique and orthogonal reactivity profile conferred by the specific substitution pattern of 2-(4-bromophenyl)-4-chloro-6-methylpyrimidine. The presence of both a chlorine atom at the 4-position and a 4-bromophenyl group at the 2-position provides two distinct, sequentially addressable synthetic handles, which is a critical advantage in the construction of complex molecular architectures [1]. Replacing it with, for example, 2-phenyl-4-chloro-6-methylpyrimidine or 4-chloro-6-methylpyrimidine would eliminate the capacity for subsequent palladium-catalyzed cross-coupling at the 2-position, thereby truncating the accessible chemical space. This precise arrangement of reactive sites is a key differentiator, enabling its use as a central intermediate in the synthesis of kinase inhibitor libraries and other medicinally relevant scaffolds where specific substituent vectors are essential for target engagement [2].

Quantitative Differentiation: 2-(4-Bromophenyl)-4-chloro-6-methylpyrimidine vs. Key Analogs in Synthesis, Physicochemistry, and Biological Potential


Orthogonal Reactivity via Dual Synthetic Handles: Quantifying the Advantage Over Mono-Halogenated Analogs

2-(4-Bromophenyl)-4-chloro-6-methylpyrimidine possesses two chemically distinct halogens, enabling orthogonal and sequential functionalization strategies that are not possible with mono-halogenated analogs. This is a direct structural advantage. The chlorine at the 4-position is more reactive towards nucleophilic aromatic substitution (SNAr), while the 4-bromophenyl group is a privileged substrate for Suzuki-Miyaura cross-coupling [1]. In contrast, analogs such as 2-(4-bromophenyl)-6-methylpyrimidine (lacking the 4-chloro group) or 2-phenyl-4-chloro-6-methylpyrimidine (lacking the bromine for cross-coupling) offer only a single synthetic handle. This dual functionality provides a quantifiable increase in synthetic versatility, enabling a wider range of chemical transformations from a single intermediate.

Organic Synthesis Cross-Coupling Reactions Medicinal Chemistry

Lipophilicity (LogP) Differentiation: A More Balanced Profile for CNS Drug Discovery vs. Higher LogP Analogs

The calculated LogP for 2-(4-bromophenyl)-4-chloro-6-methylpyrimidine is 3.87 [1]. This value is strategically positioned relative to other 2-aryl-4-chloro-6-methylpyrimidine analogs. For instance, an analog with a 3,4,5-trimethoxyphenyl group at the 2-position (as in Code No. 71510 from a related patent [2]) is expected to have a lower LogP due to the additional polar oxygen atoms, potentially limiting its blood-brain barrier penetration. Conversely, an analog with a larger, more lipophilic aryl group (e.g., 2-naphthyl) would have a significantly higher LogP, increasing the risk of poor solubility and high metabolic clearance. The 3.87 value falls within the optimal LogP range for CNS drug candidates, suggesting a balanced profile for both permeability and solubility.

Physicochemical Properties ADME Drug Design

Documented Utility as a Starting Material in Patented Drug Synthesis: A Validated Procurement Choice

The general class of 2-aryl-4-chloro-6-methylpyrimidines, which includes the target compound, is explicitly claimed as a starting material in the synthesis of pharmacologically active compounds. U.S. Patent 4,025,514 details the synthesis of arylamino pyrimidine derivatives with sedative, anti-inflammatory, and anti-anoxic properties, starting from compounds of the formula 2-Ar-4-chloro-6-methyl pyrimidine [1]. The patent provides quantitative in vivo data for derivatives made from this exact scaffold. For example, a derivative (Code No. 72 778) derived from an m-fluorophenyl analog showed a first significant protective dose of 1.56 mg/kg (i.p.) in a hypobaric hypoxemia test, a 2-fold improvement over the reference compound Vincamine (3.12 mg/kg) [1]. While the target compound with a 4-bromophenyl group was not explicitly tested in this patent, the demonstrated activity of closely related analogs validates the 2-aryl-4-chloro-6-methylpyrimidine scaffold as a productive entry point for generating bioactive molecules.

Pharmaceutical Intermediate Process Chemistry Patent Literature

Procurement-Driven Application Scenarios for 2-(4-Bromophenyl)-4-chloro-6-methylpyrimidine


Core Scaffold for Parallel Synthesis of Kinase Inhibitor Libraries

The compound's orthogonal reactivity is ideal for generating diverse kinase inhibitor libraries. The 4-chloro group can first be displaced with a variety of amines via SNAr, and the 4-bromophenyl group can subsequently be diversified through Suzuki-Miyaura cross-coupling with a collection of aryl boronic acids. This two-step, one-scaffold approach enables rapid exploration of chemical space around a known kinase pharmacophore [1].

Building Block for CNS-Penetrant Drug Candidates

The moderate LogP of 3.87 positions this compound as a favorable starting point for designing molecules intended to cross the blood-brain barrier. This is particularly relevant for targets in neurology and psychiatry, such as CNS-penetrant kinase inhibitors or modulators of CNS receptors [1].

Key Intermediate in the Synthesis of Antihypoxic Agents

Following the methodology established in U.S. Patent 4,025,514, this compound can be utilized to synthesize new analogs of anti-anoxic compounds. The bromine atom provides a convenient handle for late-stage diversification to optimize in vivo efficacy and pharmacokinetic properties, building upon a scaffold with proven in vivo activity [2].

Calibrant or Reference Standard for Analytical Method Development

Given its well-defined structure and the availability of reference spectral data (including InChIKey and molecular weight), this compound is suitable for use as a reference standard in HPLC, LC-MS, or NMR method development, particularly for process chemistry and impurity profiling of related drug candidates [3].

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